molecular formula C20H29NO4 B5979751 ETHYL 3-(CYCLOHEXYLFORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOATE

ETHYL 3-(CYCLOHEXYLFORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOATE

Cat. No.: B5979751
M. Wt: 347.4 g/mol
InChI Key: WIHXTFXZGJETCP-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a cyclohexylformamido group, and a 4-ethoxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between cyclohexylamine and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate cyclohexylformamide.

    Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoic acid and ethanol.

    Reduction: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of esters with biological systems.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexylformamido and 4-ethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-(phenylformamido)-3-(4-ethoxyphenyl)propanoate: Lacks the cyclohexyl group, which may affect its chemical properties and biological activity.

    Ethyl 3-(cyclohexylformamido)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

    Ethyl 3-(cyclohexylformamido)-3-(4-hydroxyphenyl)propanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(cyclohexanecarbonylamino)-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-3-24-17-12-10-15(11-13-17)18(14-19(22)25-4-2)21-20(23)16-8-6-5-7-9-16/h10-13,16,18H,3-9,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHXTFXZGJETCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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